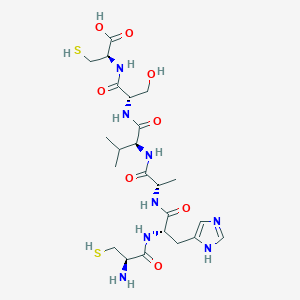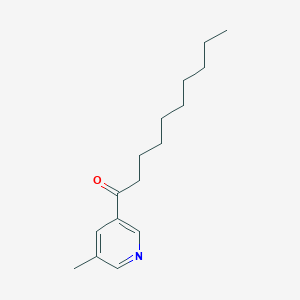
1-(5-Methyl-3-pyridinyl)-1-decanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Methyl-3-pyridinyl)-1-decanone is an organic compound characterized by a pyridine ring substituted with a methyl group at the 5-position and a decanone chain at the 1-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Methyl-3-pyridinyl)-1-decanone can be achieved through several methods. One common approach involves the alkylation of 5-methyl-3-pyridine with a suitable decanone precursor under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the pyridine ring, followed by the addition of the decanone chain.
Industrial Production Methods: Industrial production of this compound often involves large-scale alkylation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
化学反応の分析
Types of Reactions: 1-(5-Methyl-3-pyridinyl)-1-decanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the 3-position, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Alkylated or acylated pyridine derivatives.
科学的研究の応用
1-(5-Methyl-3-pyridinyl)-1-decanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of 1-(5-Methyl-3-pyridinyl)-1-decanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s pyridine ring can engage in π-π interactions with aromatic amino acids in proteins, while the decanone chain can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
1-(5-Methyl-3-pyridinyl)ethanone: Shares the pyridine ring and methyl substitution but has a shorter ethanone chain.
1-Methyl-5-(3-pyridinyl)-2-pyrrolidinone: Contains a pyridine ring and a pyrrolidinone moiety, differing in the ring structure and functional groups.
1-(2-Chloro-5-methyl-3-pyridinyl)ethanone: Similar pyridine ring structure with a chloro substitution at the 2-position.
Uniqueness: 1-(5-Methyl-3-pyridinyl)-1-decanone is unique due to its long decanone chain, which imparts distinct hydrophobic properties and influences its reactivity and interactions with biological targets. This makes it a valuable compound for various applications, particularly in the synthesis of complex molecules and the exploration of new therapeutic agents.
特性
CAS番号 |
194345-50-1 |
|---|---|
分子式 |
C16H25NO |
分子量 |
247.38 g/mol |
IUPAC名 |
1-(5-methylpyridin-3-yl)decan-1-one |
InChI |
InChI=1S/C16H25NO/c1-3-4-5-6-7-8-9-10-16(18)15-11-14(2)12-17-13-15/h11-13H,3-10H2,1-2H3 |
InChIキー |
DDGAOBFOWITDPC-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCC(=O)C1=CN=CC(=C1)C |
melting_point |
208 °C |
物理的記述 |
Solid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


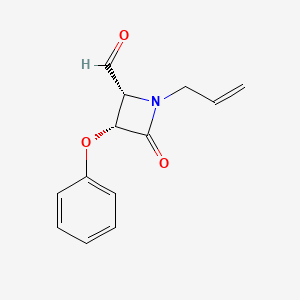
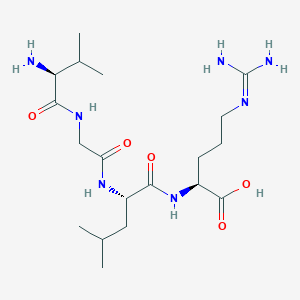
![Spiro[1,3-dioxolane-2,1'(2'H)-naphthalene]-5'-carboxylic acid, 3',4',6',7',8',8'a-hexahydro-8'a-methyl-6'-oxo-, methyl ester (9CI) (4'aR, 5'R, 8'aR)](/img/structure/B12575166.png)

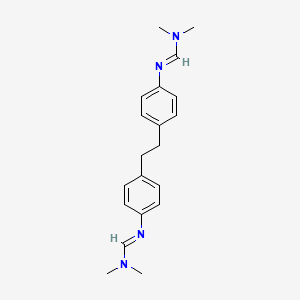
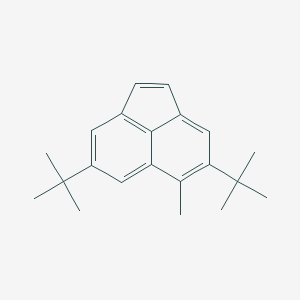
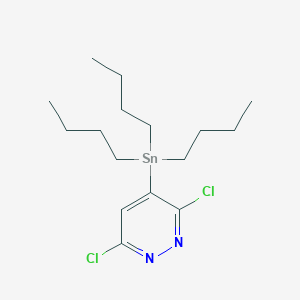

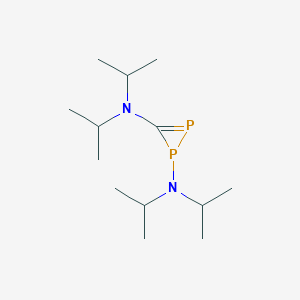
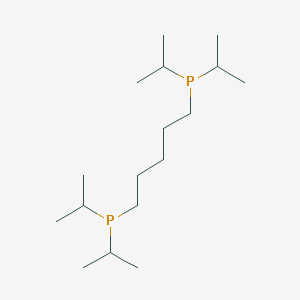
![Benzene, 1-chloro-3-[1,2-dibromo-1-(bromomethyl)ethyl]-](/img/structure/B12575240.png)
![1,1'-(1,3-Phenylene)bis[2-(1-phenyl-1H-tetrazol-5-yl)ethan-1-one]](/img/structure/B12575245.png)
![Bis[(trimethylsilyl)methyl] phenylarsonate](/img/structure/B12575246.png)
